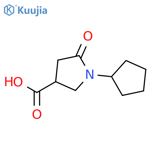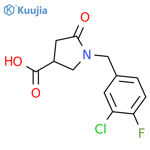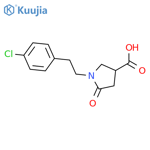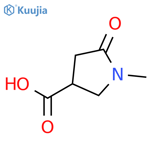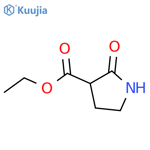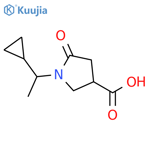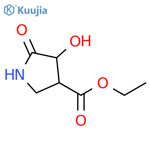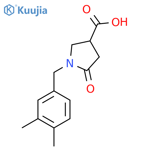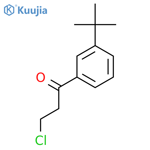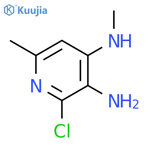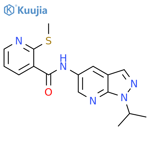Oxoprolines
Oxoprolines are a class of amino acids characterized by the presence of an oxo group (a carbonyl group) linked to a nitrogen atom, specifically attached to a nitrogen in the alpha or beta position. These unique structural features endow oxoprolines with distinctive properties that differentiate them from their canonical counterparts, such as alanine and leucine.
Oxoprolines are of significant interest due to their potential applications in various fields including pharmaceuticals, biotechnology, and materials science. In the pharmaceutical industry, these compounds can serve as building blocks for the synthesis of novel drugs, particularly those that target specific enzymes or receptors involved in diseases such as cancer and neurological disorders. Additionally, oxoprolines have shown promise in the development of peptide-based therapeutics due to their potential to modulate protein-protein interactions.
From a biotechnological perspective, understanding the roles of oxoprolines can lead to insights into the evolution and function of proteins that incorporate these amino acids. Furthermore, researchers are exploring the use of oxoprolines as components in polymers or other materials for applications ranging from drug delivery systems to advanced coatings.

関連文献
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
